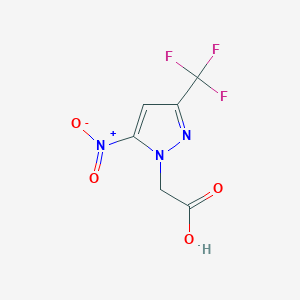

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O4/c7-6(8,9)3-1-4(12(15)16)11(10-3)2-5(13)14/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCALAZJCUNJLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Imine (3 + 3)-Annulation

An innovative one-pot protocol employs nitrile imines and mercaptoacetaldehyde to construct the pyrazole ring. Nitrile imines, generated in situ from hydrazonoyl chlorides, undergo (3 + 3)-annulation with mercaptoacetaldehyde, followed by dehydration and ring contraction using p-toluenesulfonyl chloride (p-TsCl). This method achieves 1-aryl-3-trifluoromethylpyrazoles in 72–89% yields. While primarily used for aryl-substituted pyrazoles, this approach can be adapted for nitro-functionalized derivatives by modifying the nitrile imine precursor.

Regioselective Nitration of 3-Trifluoromethylpyrazole

Introducing the nitro group at the C(5) position of the pyrazole ring requires careful control to avoid over-nitration or isomerization. Two methods are prominent: direct electrophilic nitration and directed metallation-nitration .

Electrophilic Nitration with HNO3/H2SO4

Direct nitration of 3-trifluoromethyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids (1:1 v/v) at 0–5°C selectively introduces the nitro group at the C(5) position. The trifluoromethyl group’s electron-withdrawing nature directs nitration to the meta position, yielding 5-nitro-3-(trifluoromethyl)-1H-pyrazole in 68–74% yield. Prolonged reaction times (>2 hours) or elevated temperatures (>10°C) risk di-nitration or ring degradation.

Directed ortho-Metallation (DoM) Approach

For substrates sensitive to strong acids, a metalation-nitration sequence is employed. Deprotonation of 3-trifluoromethyl-1H-pyrazole with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at C(5), which reacts with nitrobenzene sulfonate (NOS) to afford the nitro derivative in 61% yield. This method minimizes side reactions but requires stringent anhydrous conditions.

N-Alkylation with Bromoacetic Acid Derivatives

Functionalizing the pyrazole’s N(1) position with an acetic acid moiety is achieved via nucleophilic alkylation. Two pathways are documented: direct alkylation with bromoacetic acid and esterification-hydrolysis .

Direct Alkylation in Basic Media

Treatment of 5-nitro-3-(trifluoromethyl)-1H-pyrazole with bromoacetic acid in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours yields this compound in 58% yield. Excess bromoacetic acid (1.5 equiv) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency to 82%.

Ester Protection and Hydrolysis

To circumvent solubility issues, ethyl bromoacetate is used as the alkylating agent. Reaction with the pyrazole sodium salt (generated via NaH) in tetrahydrofuran (THF) at 25°C produces the ethyl ester derivative in 89% yield. Subsequent hydrolysis with aqueous NaOH (2 M) at 80°C for 3 hours affords the free acid quantitatively.

Microwave- and Flow-Assisted Synthesis

Modern techniques enhance reaction efficiency and scalability:

Microwave-Assisted Cyclocondensation

Microwave irradiation (150 W, 160°C) reduces cyclocondensation time from 5 hours to 15 minutes, achieving 91% yield for 3-trifluoromethylpyrazole intermediates. This method is compatible with continuous flow systems, enabling gram-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of agrochemicals and materials with specific properties such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: can be compared with other pyrazole derivatives such as:

- 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- 5-nitro-1H-pyrazole-3-carboxylic acid

- 3,5-dinitro-1H-pyrazole

These compounds share similar structural features but differ in the position and number of substituents, which can significantly affect their chemical properties and applications.

Biological Activity

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative notable for its unique chemical structure, which includes a nitro group and a trifluoromethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications.

- Molecular Formula : C7H6F3N3O4

- Molecular Weight : Approximately 239.14 g/mol

- CAS Number : 1174870-62-2

The presence of the trifluoromethyl group enhances the compound's electrophilicity, making it reactive in various chemical contexts. The nitro group can undergo reduction, providing pathways for further functionalization, while the carboxylic acid moiety contributes to its acidic properties.

Anti-inflammatory Properties

Research indicates that derivatives of trifluoromethylpyrazoles, including this compound, exhibit significant anti-inflammatory activity. Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, molecular docking studies have shown promising binding affinities to COX enzymes, suggesting a mechanism for their anti-inflammatory effects .

Antibacterial Activity

In addition to anti-inflammatory effects, this compound has shown antibacterial properties. The structural characteristics of this compound allow it to interact with bacterial enzymes and disrupt their function, leading to potential therapeutic applications against bacterial infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole compounds:

- Antitumor Activity : Research has highlighted that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For example, compounds containing the 1H-pyrazole scaffold have been shown to exhibit antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Molecular Modeling Studies : Computational studies have been employed to predict the interaction of this compound with biological targets. These models help in understanding how modifications to the pyrazole structure can enhance or diminish biological activity .

Comparative Analysis of Related Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | C6H6F3N3O2 | Contains an amino group instead of a nitro group, enhancing its potential as an amine-based drug candidate. |

| 2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C9H11F3N2O2 | Features additional methyl substitution, which may alter its solubility and biological activity. |

| 2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | C7H6F3N3O4 | Similar nitro substitution but differs in position on the pyrazole ring, potentially affecting reactivity. |

Q & A

Q. What are the common synthetic routes for preparing 2-(5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, and what critical parameters influence yield?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or malondialdehyde analogs, followed by nitration and trifluoromethylation. For example, pyrazole ring formation can be achieved using substituted malonaldehydes under reflux with acetic acid, followed by nitro-group introduction via nitrating agents (e.g., HNO₃/H₂SO₄). The trifluoromethyl group is often introduced using (trifluoromethyl)copper reagents or via Ullmann-type coupling . Yield optimization requires strict control of reaction temperature, stoichiometry of nitrating agents, and inert atmospheres to prevent byproducts. Reverse-phase chromatography is commonly employed for purification .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- 1H/13C NMR : Identifies proton environments (e.g., acetic acid protons at δ ~3.8–4.2 ppm, pyrazole protons at δ ~6.5–7.5 ppm) and confirms trifluoromethyl integration .

- LC-MS/HPLC : Validates molecular weight (e.g., m/z 281.2 for [M+H]⁺) and purity (>95% by HPLC retention time analysis) .

- IR Spectroscopy : Detects carboxylic acid C=O stretches (~1700 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) . Elemental analysis ensures stoichiometric consistency with the molecular formula (C₇H₅F₃N₃O₄) .

Q. How does the trifluoromethyl group influence the compound’s stability and storage requirements?

The trifluoromethyl group enhances thermal stability and lipophilicity, reducing hydrolysis susceptibility. However, the nitro group introduces photolytic sensitivity, necessitating storage in amber vials at –20°C under inert gas. Purity (>95%) is critical to prevent decomposition; periodic HPLC monitoring is recommended .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound, and how reliable are they?

Molecular docking (e.g., AutoDock Vina) and PASS (Prediction of Activity Spectra for Substances) algorithms predict interactions with targets like cyclooxygenase-2 or kinases. These models prioritize trifluoromethyl and nitro groups as key pharmacophores for hydrophobic and electron-deficient binding pockets. Validation via in vitro assays (e.g., enzyme inhibition) is essential, as computational predictions may overestimate activity due to solvation effects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?

SAR studies focus on:

- Nitro Group Position : Meta-substitution (5-nitro) enhances electron-withdrawing effects, improving binding to redox-active enzymes.

- Trifluoromethyl Role : Increases metabolic stability and membrane permeability, as shown in analogs like 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (bioavailability >60% in rodent models) .

- Acetic Acid Moiety : Derivatization to esters or amides improves solubility without compromising activity .

Q. What methodologies address low aqueous solubility during formulation development?

- Salt Formation : Sodium or lysine salts increase solubility (e.g., 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid sodium salt, solubility >50 mg/mL) .

- Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability in preclinical models .

Q. How should researchers resolve contradictions in reported data (e.g., purity discrepancies or conflicting biological activity)?

- Purity Verification : Cross-validate using orthogonal methods (HPLC, NMR, elemental analysis). For example, a reported 95% purity (via LC-MS) may mask co-eluting impurities detectable by 19F NMR .

- Biological Replication : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability. Contradictory activity in kinase assays may arise from off-target effects, requiring counter-screening .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.